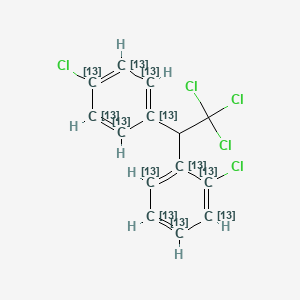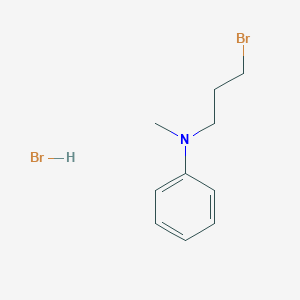
2,4'-DDT 13C12 (benzen 13C12)
Übersicht
Beschreibung
2,4’-DDT 13C12 (benzen 13C12) is a labelled analogue of 2,4’-DDT . It is a synthetic organochlorine insecticide . It is commonly used in scientific research due to its unique properties, making it ideal for studying ecological impacts and developing effective pollution control measures.
Molecular Structure Analysis
The molecular formula of 2,4’-DDT 13C12 (benzen 13C12) is C2 [13C]12H9Cl5 . The InChI string representation of its structure isInChI=1S/C14H9Cl5/c15-10-7-5-9 (6-8-10)13 (14 (17,18)19)11-3-1-2-4-12 (11)16/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Persistence
Dichlorodiphenyltrichloroethane (DDT), once hailed as a revolutionary insecticide, has left a lasting imprint on the environment due to its persistence and bioaccumulation potential. Studies reveal that despite its ban in many countries, DDT and its metabolites, such as DDE and DDD, are ubiquitously present in the ecosystem, affecting wildlife and potentially human health. The compound's stability allows it to accumulate in adipose tissues, making it detectable in virtually all living organisms. Research underscores the necessity of finding eco-friendly pesticide alternatives to eliminate the reliance on DDT, highlighting the importance of developing strategies for combating diseases like malaria without adverse environmental consequences (Turusov, Rakitsky, & Tomatis, 2002).
Human Health Concerns
The widespread use and persistence of DDT have raised concerns over its potential health impacts on humans. Research focusing on the epidemiological evidence of DDT exposure suggests a complex relationship with various health outcomes, including cancer and reproductive issues. While some studies suggest a potential link between DDT exposure and increased cancer risk, others indicate inconclusive or mixed results. This ambiguity in research findings calls for more rigorous investigations to fully understand the extent of DDT's health implications on humans, especially in populations with high exposure levels due to ongoing use in vector control and existing environmental reservoirs (Beard, 2006).
Endocrine Disruption and Reproductive Effects
DDT and its main metabolite DDE are recognized for their roles as endocrine disruptors, affecting both human and wildlife health. Their ability to interact with nuclear receptors can disrupt hormonal balance, impacting reproductive and immune systems. The implications of DDT exposure on mitochondrial function and the apoptosis pathway are particularly concerning, suggesting potential effects on cellular metabolism and viability. This avenue of research highlights the critical need for comprehensive studies to elucidate the mechanisms through which DDT exerts its endocrine-disrupting effects and the long-term consequences on reproductive health and disease susceptibility (Burgos-Aceves et al., 2021).
Environmental Remediation Efforts
Efforts to mitigate the environmental persistence of DDT have led to the exploration of bioremediation strategies. The degradation of DDT in contaminated soils can be enhanced through microbial action, offering a cost-effective and environmentally friendly solution to reduce DDT concentrations. Understanding the factors that influence the microbial degradation of DDT, such as bioavailability, soil organic matter, and microbial community composition, is crucial for optimizing bioremediation practices. These studies provide valuable insights into the potential for using bioremediation as a tool for cleaning up DDT-contaminated sites, thus reducing the ecological and health risks associated with this persistent pollutant (Foght et al., 2001).
Wirkmechanismus
Target of Action
It is known that ddt and its derivatives generally target the nervous system of insects .
Mode of Action
Ddt and its derivatives are known to interfere with the normal function of the nervous system in insects .
Biochemical Pathways
Ddt and its derivatives are known to affect the sodium ion channels in the nervous system of insects .
Pharmacokinetics
Ddt and its derivatives are known to be lipophilic and can accumulate in fatty tissues .
Result of Action
Ddt and its derivatives are known to cause hyperexcitation in the nervous system of insects, leading to their death .
Action Environment
Ddt and its derivatives are known to be persistent in the environment and can bioaccumulate in the food chain .
Safety and Hazards
The safety data sheet for 4,4’-DDT (13C12) provides some information that might be relevant . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and seek immediate medical attention . In case of skin or eye contact, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . It is also recommended to store the compound at -20°C under an inert atmosphere .
Eigenschaften
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGPAFCQJIYDT-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-DDT 13C12 (benzen 13C12) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)